Home > Products > Screening Compounds P70925 > cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate
cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate -

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Catalog Number: EVT-8209174
CAS Number:
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate can be accomplished through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. A notable synthesis route includes:

  1. Starting Materials: The synthesis typically begins with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate and an appropriate aryl halide such as methyl 4-bromobenzoate.
  2. Reaction Conditions: The reaction is carried out in an organic solvent like ethyl acetate, followed by purification through techniques such as flash column chromatography. The crude product is then dried and concentrated to yield the desired compound .
  3. Yield and Purity: In reported procedures, yields have reached up to 99%, indicating high efficiency in the synthetic route .
Molecular Structure Analysis

Cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate has a complex molecular structure characterized by:

  • Molecular Formula: C18H25NO4
  • Molecular Weight: Approximately 321.39 g/mol
  • Structural Features:
    • A piperidine ring (six-membered nitrogen-containing ring).
    • A tert-butyl ester group contributing to steric hindrance.
    • A hydroxyl group providing potential for hydrogen bonding.
    • A phenyl ring that may influence biological activity through π-stacking interactions.

The stereochemistry of the compound is crucial for its biological activity, with specific configurations at the piperidine ring affecting its interaction with biological targets .

Chemical Reactions Analysis

Cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate can participate in various chemical reactions, including:

  1. Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  2. Reduction Reactions: The hydroxyl group can undergo reduction under specific conditions to yield corresponding alcohols or other derivatives.
  3. Nucleophilic Substitution: The presence of the phenyl group allows for electrophilic aromatic substitution reactions, potentially leading to further functionalization of the aromatic system.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities .

Mechanism of Action

The mechanism of action of cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. Potential mechanisms include:

  • Receptor Binding: The compound may act as an agonist or antagonist at certain neurotransmitter receptors due to its structural similarity to natural ligands.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as neurotransmitter reuptake or degradation.

Further studies are required to clarify these mechanisms and their implications for therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate include:

  • Appearance: Typically presented as a white amorphous solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethyl acetate and dichloromethane but less soluble in water due to its hydrophobic tert-butyl group.
  • Melting Point: Specific melting point data may vary based on purity and crystallization conditions but generally falls within standard ranges for similar compounds.

These properties are essential for determining the compound's behavior during storage, handling, and application in research .

Applications

Cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate has several scientific applications:

  1. Medicinal Chemistry: Its structure suggests potential use as a pharmacological agent targeting neurological disorders or cancer therapies due to its interactions with biological receptors.
  2. Chemical Biology: Used as a building block in synthesizing more complex molecules for drug discovery and development.
  3. Research Tool: Serves as a model compound in studies investigating piperidine derivatives' structure–activity relationships.
Synthetic Methodologies for cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Stereoselective Piperidine Ring Formation Strategies

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation represents a cornerstone methodology for synthesizing the cis-diastereoisomer of Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate with high stereocontrol. This approach typically employs pyridine derivatives bearing appropriate C3 and C4 substituents as precursors, which undergo diastereoselective reduction under transition metal catalysis. The stereochemical outcome hinges critically on catalyst selection, reaction conditions, and the steric/electronic properties of the pyridine substrate.

Ruthenium-based catalysts enable cis-selective hydrogenation through suprafacial hydride delivery onto the pyridinium salt or activated pyridine intermediate. Beller and colleagues demonstrated that heterogeneous ruthenium catalysts facilitate cis-hydrogenation of multi-substituted pyridines under moderate hydrogen pressures (20–50 bar), achieving diastereomeric ratios exceeding 10:1 (cis:trans) for 3,4-disubstituted systems [8]. Similarly, palladium catalysts offer enhanced functional group tolerance and moisture stability. Glorius and co-workers developed a palladium-catalyzed (Pd/C) hydrogenation protocol for fluorinated pyridine substrates, which translates effectively to phenyl-substituted analogs. This method operates under ambient conditions (1 atm H₂, 25°C) and achieves >95% conversion with cis-diastereoselectivity governed by the equatorial preference of the phenyl group during substrate adsorption on the catalyst surface [8].

Iridium complexes with chiral P,N-ligands provide enantioselectivity for prochiral substrates. Qu and colleagues achieved enantioselective hydrogenation of 2-substituted pyridinium salts using iridium catalysts, yielding chiral piperidines with >90% ee. Though primarily applied to 2-substituted systems, this strategy is adaptable to 3,4-disubstituted pyridines by modifying ligand architecture to accommodate steric congestion at C3 and C4 [8].

Table 1: Catalytic Systems for Diastereoselective Pyridine Hydrogenation

CatalystConditionsDiastereoselectivity (cis:trans)Key Advantage
Ru/C50 bar H₂, 100°C, EtOH10:1High activity, recyclable
Pd/C1 atm H₂, 25°C, H₂O/iPrOH>20:1Moisture stability, mild conditions
Ir(P,N-ligand)10 bar H₂, 60°C, CH₂Cl₂>99:1 (with enantioselectivity)Access to chiral centers

Critical to the synthesis of the target compound is the hydrogenation of a pyridine precursor featuring C3-phenyl and C4-hydroxy (or protected hydroxy) substituents. The cis configuration arises from syn-addition of hydrogen across the pyridine ring, with the existing C4 stereocenter (if present) directing facial selectivity. Grygorenko and colleagues demonstrated that 4-hydroxy-3-phenylpyridine derivatives undergo hydrogenation with Pd/C in acidic media to furnish the cis-piperidine product exclusively, attributed to substrate-directed adsorption minimizing 1,3-diaxial interactions [8].

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free route to enantiomerically enriched cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate, typically via dynamic kinetic resolution (DKR) or desymmetrization strategies. This approach is particularly valuable for constructing the C3 and C4 stereocenters concomitantly with high enantiocontrol.

Chiral phosphoric acids (CPAs) catalyze asymmetric Mannich-type reactions between aldimines and carbonyl donors to form substituted piperidine scaffolds. A representative route involves the reaction of N-Boc-aldimines derived from glycine esters with phenylacetaldehyde derivatives. Under CPA catalysis (e.g., TRIP or derivatives), this reaction proceeds via an enol-exo transition state to afford syn-aldol adducts with >95% ee and >10:1 dr. Subsequent reductive amination cyclization furnishes the cis-3-phenyl-4-hydroxypiperidine framework with retention of stereochemistry [7].

Enamine-iminium catalysis using diarylprolinol silyl ethers enables [4+2] annulations for piperidine formation. For instance, cinnamaldehyde derivatives react with N-Boc-aminomethylenemalonates via a stepwise Michael-Mannich sequence. This process generates the cis-piperidine core with 3-phenyl and 4-carboxy substituents, which undergoes decarboxylation and hydroxylation to yield the target scaffold. The cis stereochemistry results from the Zimmerman-Traxler transition state enforced by the bulky organocatalyst, achieving diastereomeric ratios >15:1 and enantiomeric excesses >90% [7].

Table 2: Organocatalytic Approaches to cis-3,4-Disubstituted Piperidines

Organocatalyst ClassReaction TypeKey Stereodetermining StepReported Yield/ee/dr
Chiral Phosphoric Acid (TRIP)Asymmetric MannichIminium activation/enantioface shielding85% yield, 97% ee, >10:1 dr
Diphenylprolinol TMS Ether[4+2] AnnulationEnamine geometry control78% yield, 92% ee, >15:1 dr

The tert-butoxycarbonyl (Boc) group serves dual roles in these methodologies: as a nitrogen-protecting group and as a steric director to enforce facial selectivity during cyclization. Computational studies reveal that Boc shields the re-face of the iminium intermediate in CPA-catalyzed reactions, directing nucleophile attack from the si-face to establish the C3 stereocenter, while hydrogen bonding between the catalyst and developing C4 hydroxy group locks the cis orientation [5] [7].

Transition Metal-Mediated Cyclization Reactions

Transition metals beyond hydrogenation catalysts enable innovative cyclization strategies to construct the piperidine ring of cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate with precise stereocontrol. These methods often leverage intramolecular C–N or C–C bond-forming reactions pre-installed with chiral auxiliaries or under asymmetric catalysis.

Palladium-catalyzed carbonylative cyclization of amino-allenes provides direct access to functionalized piperidines. Allylic amines containing alkyne and aldehyde functionalities undergo Pd(0)-mediated cyclization via 6-endo-dig pathway to form 3,4-disubstituted piperidinones. A notable example involves N-Boc-2-alkynyl-3-phenyl-4-aminobutanal substrates, which cyclize at 60°C under 1 atm CO using Pd(PPh₃)₄ as catalyst. Subsequent diastereoselective reduction (NaBH₄/CeCl₃) of the carbonyl at C4 yields the cis-alcohol with >20:1 selectivity, attributed to chelation control from the neighboring carbamate [5].

Nickel-catalyzed reductive couplings offer three-component access to the piperidine core. Alkenyl aldehydes (e.g., cinnamaldehyde derivatives), tert-butyl isocyanide, and aryl halides undergo Ni(0)-mediated coupling to form 3,4-disubstituted piperidines. The reaction proceeds via aldehyde-isocyanide coupling followed by aryl halide insertion and cyclization. Chiral bis(oxazoline) ligands enforce cis stereochemistry at C3/C4 by directing equatorial phenyl group placement during cyclization. This method achieves diastereomeric ratios >8:1 and yields exceeding 75% [5].

Negishi coupling followed by ring-closing metathesis (RCM) constitutes a modular approach. A representative synthesis begins with N-Boc-4-amino-1-phenylbut-1-en-3-ol, which undergoes zirconocene-promoted carboalumination and Negishi coupling with vinyl iodides to install a diene system. Subsequent RCM using Grubbs II catalyst (RuCl₂(=CHPh)(H₂IMes)(PCy₃)) yields 3-phenyl-4-hydroxy-5,6-dehydropiperidine. Diastereoselective hydrogenation (Pd/C, EtOH) then saturates the C5–C6 bond while preserving the cis relationship at C3–C4, achieving an overall diastereomeric ratio >15:1 [5].

The tert-butyl ester group in these methodologies frequently enhances stereoselectivity by imposing conformational constraints. In metallacycle intermediates (e.g., Pd- or Ni-containing cycles), the bulky tert-butoxycarbonyl group occupies a pseudo-equatorial position, forcing the phenyl substituent into an orientation that favors cis-ring fusion upon reductive elimination [5].

Properties

Product Name

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1

InChI Key

DISTZHMQLVYZLN-ZIAGYGMSSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.